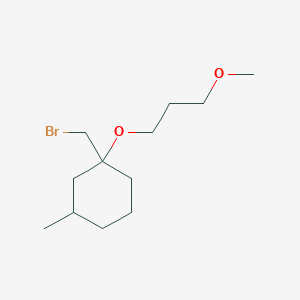
1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane is an organic compound that features a bromomethyl group, a methoxypropoxy group, and a methyl group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane can be achieved through a multi-step process:
Formation of the Cyclohexane Ring: Starting with a suitable cyclohexane precursor, such as 3-methylcyclohexanol.
Introduction of the Bromomethyl Group: This can be done by reacting the cyclohexane derivative with bromine in the presence of a catalyst like iron or aluminum bromide.
Attachment of the Methoxypropoxy Group: This step involves the reaction of the bromomethylated cyclohexane with 3-methoxypropanol under basic conditions, such as using sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane can undergo several types of chemical reactions:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form various alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane would depend on its specific application. For instance, in medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group could act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(3-ethoxypropoxy)-3-methylcyclohexane: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane is unique due to the combination of its functional groups, which can impart specific reactivity and properties. The presence of the bromomethyl group makes it a versatile intermediate for further chemical transformations, while the methoxypropoxy group can influence its solubility and interaction with other molecules.
Propiedades
Fórmula molecular |
C12H23BrO2 |
|---|---|
Peso molecular |
279.21 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane |
InChI |
InChI=1S/C12H23BrO2/c1-11-5-3-6-12(9-11,10-13)15-8-4-7-14-2/h11H,3-10H2,1-2H3 |
Clave InChI |
NSCKDTQXJPZXPT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)(CBr)OCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




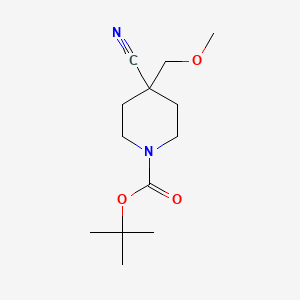


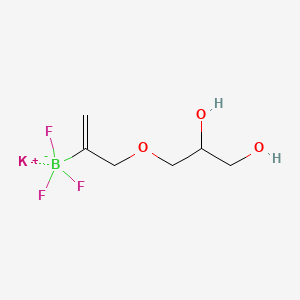
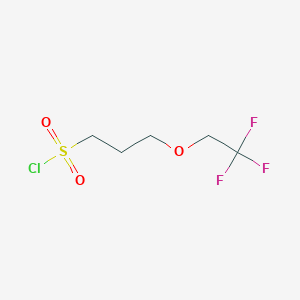
![1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-](/img/structure/B13490477.png)
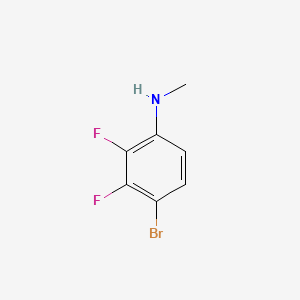
![5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol](/img/structure/B13490479.png)
![3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride](/img/structure/B13490481.png)



